N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes two quinazolinone moieties connected by a butanamide linker. Quinazolinones are known for their diverse biological activities, making this compound of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone intermediates, which are then linked through a butanamide bridge. Common reagents used in the synthesis include methoxyethylamine, acyl chlorides, and various catalysts to facilitate the formation of the quinazolinone rings and the subsequent amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone rings, potentially leading to the formation of dihydroquinazolinones.
Substitution: Substitution reactions can introduce different functional groups into the quinazolinone rings, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce alkyl or aryl groups into the structure.
Scientific Research Applications
N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying quinazolinone chemistry.
Biology: It is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives: These compounds share the quinazolinone core structure and exhibit similar biological activities.
Dihydroquinazolinones: These are reduced forms of quinazolinones and have distinct chemical and biological properties.
Quinazoline-based drugs: Compounds like gefitinib and erlotinib, which are used in cancer therapy, share structural similarities with N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide.
Uniqueness
This compound is unique due to its dual quinazolinone structure connected by a butanamide linker. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H23N5O4 |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-[3-(2-methoxyethyl)-4-oxoquinazolin-6-yl]-4-(4-oxoquinazolin-3-yl)butanamide |
InChI |
InChI=1S/C23H23N5O4/c1-32-12-11-28-15-25-20-9-8-16(13-18(20)23(28)31)26-21(29)7-4-10-27-14-24-19-6-3-2-5-17(19)22(27)30/h2-3,5-6,8-9,13-15H,4,7,10-12H2,1H3,(H,26,29) |
InChI Key |
OPCWOGYRBFWLEH-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CCCN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.